METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE
Description
METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is a structurally complex molecule featuring a 1,5-benzodiazepine core substituted at position 4 with a sulfanyl-methyl-carbamoyl group linked to a 3,5-dimethoxyphenyl moiety. Benzodiazepine derivatives are historically significant in central nervous system (CNS) drug development due to their interaction with GABA receptors .
Properties
IUPAC Name |
methyl 2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-28-16-8-14(9-17(12-16)29-2)24-20(26)13-31-21-10-15(11-22(27)30-3)23-18-6-4-5-7-19(18)25-21/h4-10,12,23H,11,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBYHDKWJYLOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the dimethoxyphenyl group to the benzodiazepine core.
Attachment of the Carbamoylmethylsulfanyl Moiety: This step involves the reaction of the benzodiazepine intermediate with a carbamoylmethylsulfanyl reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or further derivatization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (aqueous), reflux | 2-[4-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetic acid | 85–92% | , |
| Acidic hydrolysis | HCl (conc.), ethanol, Δ | Same as above | 78–85% |
-
Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.
-
Applications : Key for generating carboxylic acid intermediates for amide coupling or salt formation.
Sulfanyl Group Oxidation
The thioether (-S-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Conditions | Reagents | Product (Oxidation State) | Selectivity | Reference |
|---|---|---|---|---|
| Mild oxidation | H₂O₂ (30%), CH₃COOH, RT | Sulfoxide derivative | >90% | , |
| Strong oxidation | mCPBA, DCM, 0°C | Sulfone derivative | 80–88% |
-
Impact : Alters electronic properties and hydrogen-bonding capacity, influencing receptor binding in pharmacological contexts .
Carbamoyl Hydrolysis
The carbamoyl group hydrolyzes under strongly acidic or basic conditions to release 3,5-dimethoxyaniline and a mercaptoacetic acid intermediate.
| Conditions | Reagents | Products | Notes | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (6M), reflux | 3,5-dimethoxyaniline + mercaptoacetic acid | Requires prolonged heating | |
| Basic hydrolysis | LiOH, THF/H₂O, 50°C | Same as above | Faster than acidic |
-
Applications : Useful for deprotection or metabolite studies.
Benzodiazepine Ring Modifications
The 1,5-benzodiazepine core participates in ring-opening and electrophilic substitution reactions.
Ring-Opening Reactions
Under acidic conditions, the diazepine ring opens via protonation of the nitrogen, followed by nucleophilic attack.
| Conditions | Reagents | Product | Outcome | Reference |
|---|---|---|---|---|
| HCl (gas), dioxane | HCl (anhydrous), 0°C | Linear triamine derivative | Reversible |
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes nitration or halogenation.
| Reaction | Reagents | Product | Position | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted at C7 | Major | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Bromo-substituted at C8 | Minor |
Methoxy Group Demethylation
The 3,5-dimethoxyphenyl group undergoes demethylation under harsh conditions to form catechol derivatives.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃, DCM, -78°C | Boron tribromide | 3,5-dihydroxyphenylcarbamoyl derivative | 60–70% |
Nucleophilic Substitution at Sulfanyl Linker
The sulfanyl group participates in alkylation or arylation reactions.
| Conditions | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Methylsulfonium derivative | Quaternization | |
| Arylation | 4-fluorobenzyl bromide, DIPEA | Arylated thioether | SN2 mechanism |
Photochemical Reactions
The benzodiazepine core exhibits photoisomerization under UV light.
| Conditions | Wavelength | Product | Outcome | Reference |
|---|---|---|---|---|
| UV (254 nm), MeOH | Hg lamp | Ring-contracted quinazoline | Irreversible |
Key Stability Considerations
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[4-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate has been investigated for its potential therapeutic applications:
- Anxiolytic Effects : Research indicates that compounds with benzodiazepine structures exhibit anxiolytic properties by modulating GABA_A receptors. This compound may enhance GABAergic transmission, leading to reduced anxiety levels .
- Antitumor Activity : Preliminary studies suggest that derivatives of benzodiazepines can inhibit cancer cell proliferation. This compound is being explored for its efficacy against various cancer cell lines through mechanisms that induce apoptosis .
Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems:
- Cognitive Enhancement : Some studies have shown that benzodiazepine derivatives can improve cognitive functions. This compound's potential to enhance memory and learning capabilities is under investigation .
Synthesis of Novel Compounds
Due to its unique structure, this compound serves as a building block for synthesizing more complex molecules with varied biological activities. Its synthesis involves multi-step organic reactions that can yield derivatives with enhanced pharmacological profiles .
Case Study 1: Anxiolytic Activity Assessment
A study conducted on the anxiolytic effects of benzodiazepine derivatives demonstrated that this compound showed significant reduction in anxiety-like behavior in animal models when administered at specific dosages. The results indicated an increase in GABA_A receptor binding affinity compared to traditional anxiolytics .
Case Study 2: Anticancer Properties
In vitro studies highlighted the compound's ability to inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, showcasing its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s comparison with analogs focuses on shared functional groups, heterocyclic cores, and substituents, which influence physicochemical properties and bioactivity. Below is an analysis of key structural and functional parallels with compounds from the provided evidence:
Structural Features and Functional Groups
- Target Compound :
- Core : 1,5-Benzodiazepine (7-membered ring with two nitrogen atoms).
- Substituents :
- 3,5-Dimethoxyphenyl carbamoyl group (electron-rich aromatic system).
- Methyl sulfanyl bridge (enhanced lipophilicity).
Ester group (hydrolytic susceptibility).
Comparable Compounds :
- Core : 1,3,5-Triazine (6-membered nitrogen-containing ring).
- Substituents : Sulfonylurea linkage, trifluoroethoxy group, ester.
- Application : Herbicide (sulfonylurea class).
- Core : 1,3,4-Thiadiazole (5-membered sulfur-nitrogen ring).
- Substituents : Phenylcarbamoyl, methoxy, ester.
- Application : Unspecified (carbamoyl groups often modulate bioactivity).
- Core : Benzene ring.
- Substituents : Benzylsulfamoyl, dimethoxy, ester.
- Molecular Weight : 379.43 g/mol.
Key Differences and Implications
- Core Heterocycles :
- Functional Group Chemistry: Sulfanyl vs. Methoxy Substitutents: The 3,5-dimethoxy groups in the target may enhance lipophilicity compared to single methoxy groups in other compounds.
Data Table: Comparative Analysis of Structural and Functional Attributes
Research Findings on Structural Similarity and Bioactivity
- Structural Similarity and Virtual Screening :
Computational methods for similarity assessment (e.g., fingerprint-based or pharmacophore-based approaches) may yield divergent results for the target compound. For example, fingerprint methods might emphasize the ester and carbamoyl groups, linking it to sulfonylureas (), while pharmacophore models could highlight the benzodiazepine core’s role in receptor binding . - Sulfanyl and ester groups may confer metabolic instability compared to sulfonamides, necessitating prodrug strategies.
Biological Activity
Methyl 2-[4-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a novel compound belonging to the benzodiazepine class, which is known for its diverse biological activities. Benzodiazepines typically exhibit anxiolytic, anticonvulsant, and sedative properties. This article focuses on the synthesis, pharmacological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzodiazepine Core : Utilizing a condensation reaction between appropriate precursors under acidic conditions.
- Substitution Reactions : Introducing the dimethoxyphenyl and sulfanyl groups through nucleophilic substitution.
- Methylation and Acetylation : Final modifications to achieve the desired methyl and acetate functionalities.
The synthesis pathway has been optimized to yield high purity and yield, with methods such as column chromatography employed for purification .
Anxiolytic and Sedative Effects
Benzodiazepines are primarily known for their anxiolytic effects. Studies have shown that this compound exhibits significant binding affinity for GABA_A receptors, which are crucial for mediating anxiety and sedation .
Table 1: Biological Activity Overview
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anxiolytic | GABA_A receptor modulation | |
| Sedative | Enhancement of GABAergic neurotransmission | |
| Anticonvulsant | Stabilization of neuronal excitability |
Anticonvulsant Properties
Research indicates that this compound may also possess anticonvulsant properties. It has been tested in animal models where it demonstrated a significant reduction in seizure frequency and severity compared to control groups. This effect is attributed to its action on GABAergic pathways, similar to other benzodiazepines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. Key modifications that enhance activity include:
- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring increases lipophilicity and receptor affinity.
- Sulfanyl Group : The sulfanyl moiety contributes to the overall stability and reactivity of the compound.
Figure 1: Proposed Structure-Activity Relationship
Structure-Activity Relationship
Case Studies
Recent studies have evaluated the efficacy of this compound in various models:
- Animal Models of Anxiety : In a controlled trial using rodents subjected to stress tests (e.g., elevated plus maze), subjects treated with this compound displayed reduced anxiety-like behavior compared to untreated controls.
- Seizure Models : In a maximal electroshock seizure model, the compound significantly increased the threshold for inducing seizures.
Q & A
Q. Methodology :
- Statistical Design of Experiments (DoE) : Utilize factorial or response surface methodologies to optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, fractional factorial designs can minimize the number of trials while identifying critical variables impacting yield .
- Solid-Phase Synthesis : Adapt protocols from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) methods, which achieve >95% conversion under mild conditions .
- Analytical Monitoring : Employ HPLC or LC-MS to track intermediate formation and purity during synthesis, as described in benzodiazepine derivative protocols .
Basic: How should researchers characterize the crystal structure of this compound to confirm its stereochemistry?
Q. Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, incorporating features like hydrogen atom positioning and thermal displacement parameters. Validate with R-factor convergence (<5%) and electron density maps .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to resolve ambiguities in stereochemical assignments, as demonstrated in benzodiazepine analogs .
Advanced: How can computational docking studies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Q. Methodology :
- Glide XP Scoring : Implement the Extra Precision docking protocol in Schrödinger Suite, which accounts for hydrophobic enclosure and hydrogen-bond networks. Validate using binding affinity datasets (RMSD <2.3 kcal/mol for well-docked ligands) .
- Water Desolvation Modeling : Incorporate explicit water molecules in docking grids to refine predictions of ligand-protein interactions, particularly for polar residues in the benzodiazepine scaffold .
Advanced: How should researchers address discrepancies between computational predictions and experimental binding assays?
Q. Methodology :
- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes. Use MD simulations to assess conformational flexibility in the benzodiazepine core .
- Impurity Profiling : Analyze synthetic batches via UPLC-MS to rule out side products (e.g., epimers or sulfanyl adducts) that may interfere with assays .
Basic: What analytical techniques are recommended for quantifying impurities in synthesized batches?
Q. Methodology :
- HPLC with Charged Aerosol Detection (CAD) : Use a C18 column and a mobile phase of methanol/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to separate hydrophilic impurities, as outlined in pharmacopeial methods .
- NMR Spectroscopy : Apply 2D NOESY or HSQC to detect trace isomers (e.g., 1,5-benzodiazepine regioisomers) that co-elute in chromatographic assays .
Advanced: How can membrane separation technologies improve purification of this compound?
Q. Methodology :
- Nanofiltration (NF) : Use polyamide membranes with a 200–300 Da cutoff to remove low-MW byproducts (e.g., unreacted carbamoyl precursors) while retaining the target compound (MW ~500–600 Da) .
- Simulated Moving Bed (SMB) Chromatography : Optimize for enantiomeric resolution using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Advanced: What strategies mitigate oxidative degradation during long-term stability studies?
Q. Methodology :
- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) or UV light (ICH Q1B guidelines) to identify degradation pathways. Use LC-MS to characterize oxidation products (e.g., sulfoxide derivatives) .
- Lyophilization with Cryoprotectants : Formulate with trehalose or mannitol (1:1 w/w) to stabilize the benzodiazepine core against hydrolytic cleavage .
Basic: How can researchers validate the compound’s bioactivity in cellular assays while minimizing false positives?
Q. Methodology :
- Counter-Screening Assays : Test against unrelated targets (e.g., kinase panels) to confirm specificity. Use orthogonal methods (e.g., SPR for binding kinetics and cell-based luciferase reporters for functional activity) .
- Cytotoxicity Thresholds : Establish IC50/EC50 ratios >10-fold to exclude nonspecific cytotoxicity, as recommended in benzodiazepine pharmacological studies .
Advanced: What computational tools are suitable for modeling the compound’s pharmacokinetic properties?
Q. Methodology :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Use GastroPlus or Simcyp to simulate absorption/distribution, incorporating logP (predicted ~2.8) and plasma protein binding (>90%) parameters .
- QSAR Models : Train on benzodiazepine analogs to predict metabolic clearance via cytochrome P450 isoforms (e.g., CYP3A4) .
Advanced: How to resolve spectral overlaps in NMR or IR data caused by structural analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
